An In-depth Technical Guide to 2-chloro-1-methyl-1H-benzimidazole
An In-depth Technical Guide to 2-chloro-1-methyl-1H-benzimidazole
This technical guide provides a comprehensive overview of 2-chloro-1-methyl-1H-benzimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores the biological significance of the benzimidazole scaffold, focusing on its well-documented antifungal activity and proposed mechanism of action.
Core Chemical Information
2-chloro-1-methyl-1H-benzimidazole is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The core structure is modified with a chloro group at the 2-position and a methyl group at the 1-position of the imidazole ring.
Caption: Chemical Structure of 2-chloro-1-methyl-1H-benzimidazole.
Physicochemical Properties
The key physicochemical properties of 2-chloro-1-methyl-1H-benzimidazole are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4760-35-4 | [1][2][3] |
| Molecular Formula | C₉H₉ClN₂ | [2][3] |
| Molecular Weight | 180.63 g/mol | [2] |
| Melting Point | 94 °C | [3] |
| Boiling Point | 323.6 °C at 760 mmHg | [3] |
| Density | 1.25 g/cm³ | [3] |
| XLogP3 | 2.31 | [3] |
| PSA | 17.82 Ų | [3] |
| Flash Point | 149.5 °C | [3] |
Synthesis and Characterization
The synthesis of 2-chloro-1-methyl-1H-benzimidazole is typically achieved in a two-step process. The first step involves the formation of the benzimidazole ring, followed by N-methylation.
Caption: Synthetic pathway for 2-chloro-1-methyl-1H-benzimidazole.
Experimental Protocols
Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole (Precursor)
This protocol is adapted from established methods for synthesizing benzimidazole derivatives.[4][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and chloroacetic acid (1.2-1.5 equivalents).
-
Solvent and Catalyst: Add 4N hydrochloric acid to the flask to serve as both a solvent and a catalyst.
-
Reaction Conditions: Stir the mixture at room temperature for 3-6 hours, then heat to reflux at 100-120 °C for an additional 3-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (0-10 °C) under vigorous stirring.
-
Neutralization and Isolation: Neutralize the mixture to a pH of 8-9 using a weak base, such as dilute ammonia solution. The resulting precipitate is collected by suction filtration.
-
Purification: Wash the crude product with water and dry. Further purification can be achieved by recrystallization from a suitable solvent like methanol to yield pure 2-chloromethyl-1H-benzimidazole.[4]
Step 2: N-Methylation to 2-chloro-1-methyl-1H-benzimidazole
This protocol follows general procedures for the N-alkylation of benzimidazoles.
-
Reaction Setup: Dissolve 2-chloromethyl-1H-benzimidazole (1 equivalent) in an anhydrous solvent such as toluene or dimethylformamide (DMF) in a round-bottom flask.[7]
-
Base and Methylating Agent: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir. Then, add a methylating agent like dimethyl sulfate dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture, add water, and basify with ammonia if necessary.
-
Extraction and Isolation: Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-1-methyl-1H-benzimidazole.
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~ 7.20 - 7.70 | m | Aromatic protons (C4-H, C5-H, C6-H, C7-H) |
| ~ 4.90 | s | -CH₂Cl protons |
| ~ 3.80 | s | N-CH₃ protons |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| ~ 150 | C2 (imidazole ring) |
| ~ 110 - 143 | Aromatic carbons (C4, C5, C6, C7, C3a, C7a) |
| ~ 42 | -CH₂Cl carbon |
| ~ 30 | N-CH₃ carbon |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Key Peaks / Fragments (m/z) | Interpretation |
| IR (cm⁻¹) | ~ 3050 | Aromatic C-H stretch |
| ~ 2950 | Aliphatic C-H stretch (CH₃, CH₂) | |
| ~ 1620 | C=N stretch | |
| ~ 1450 | Aromatic C=C stretch | |
| ~ 750 | C-Cl stretch | |
| MS (EI) | 180/182 | [M]⁺/ [M+2]⁺ molecular ion peak (due to ³⁵Cl/³⁷Cl) |
| 145 | [M - Cl]⁺ | |
| 131 | [M - CH₂Cl]⁺ |
Biological Activity and Mechanism of Action
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer properties.[12][13][14]
Antifungal Activity
A significant body of research points to the potent antifungal activity of benzimidazole derivatives.[15][16] Many commercially available antifungal agents are based on this heterocyclic system. The primary mechanism of action for many antifungal azoles and benzimidazoles is the inhibition of ergosterol biosynthesis.[17][18]
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to fungal growth inhibition or cell death. The key enzyme in the ergosterol pathway targeted by these compounds is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[17][18] The nitrogen atom in the imidazole ring of the benzimidazole derivative coordinates to the heme iron atom in the active site of CYP51, inhibiting its function and halting the ergosterol production line.[17]
Caption: Proposed antifungal mechanism via inhibition of ergosterol biosynthesis.
Experimental Protocol: Antifungal Susceptibility Testing
The mycelium growth rate method is a common in vitro assay to determine the antifungal efficacy of a compound.[19][20]
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and amend it with various concentrations of 2-chloro-1-methyl-1H-benzimidazole. A control plate with no compound should also be prepared.
-
Inoculation: Place a small plug (e.g., 4-5 mm diameter) of actively growing mycelium from a pure fungal culture onto the center of each agar plate.[20]
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28 °C).
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) for several days.[19][20]
-
Analysis: Calculate the growth rate and determine the concentration of the compound that causes a 50% inhibition of growth (EC₅₀). This provides a quantitative measure of the compound's antifungal potency.
Drug Development Workflow
The discovery and development of novel benzimidazole-based therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for benzimidazole-based drug discovery.
This logical flow illustrates the iterative process of designing, synthesizing, and testing new chemical entities. Promising "hits" from initial screens undergo structure-activity relationship (SAR) studies and mechanism of action elucidation to guide the optimization process toward preclinical candidates.
Conclusion
2-chloro-1-methyl-1H-benzimidazole serves as a valuable scaffold and intermediate in the field of medicinal chemistry. Its synthesis is straightforward, and its structure is amenable to further modification to explore a wide chemical space. The well-established biological activities of the benzimidazole class, particularly their antifungal properties via ergosterol biosynthesis inhibition, make this and related compounds compelling subjects for ongoing research and development in the search for new therapeutic agents. This guide provides the foundational technical information required for scientists and researchers to engage with this promising chemical entity.
References
- 1. 2-(CHLOROMETHYL)-1-METHYL-1H-BENZIMIDAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4760-35-4 CAS MSDS (2-(Chloromethyl)-1-methyl-1H-benzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. isca.me [isca.me]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
